molecular formula C17H16N2O3 B5856259 3-hydroxy-N'-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide

Cat. No.: B5856259
M. Wt: 296.32 g/mol
InChI Key: JFGSWARAKMKECB-QGOAFFKASA-N
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Description

3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide is a complex organic compound with a unique structure that combines a naphthalene ring with a carbohydrazide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with cyclohexanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]naphthalene-2-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Uniqueness

3-hydroxy-N’-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide is unique due to its specific combination of a naphthalene ring and a carbohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-N-[(E)-(3-oxocyclohexylidene)amino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-14-7-3-6-13(10-14)18-19-17(22)15-8-11-4-1-2-5-12(11)9-16(15)21/h1-2,4-5,8-9,21H,3,6-7,10H2,(H,19,22)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSWARAKMKECB-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\NC(=O)C2=CC3=CC=CC=C3C=C2O)/CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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